N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methylamino group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamate intermediate. This intermediate is then reacted with 2-aminobenzoyl chloride to form the desired product under controlled conditions, such as specific temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl and methylamino derivatives, such as:
- N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLPYRROLIDINEDICARBOXAMIDE
- N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLPIPERIDINEDICARBOXAMIDE
Uniqueness
N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific structural features, such as the tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26(2)24(31)28-15-13-19(14-16-28)22(29)25-21-12-8-7-11-20(21)23(30)27(3)17-18-9-5-4-6-10-18/h4-12,19H,13-17H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKMGURNLVUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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